3-(4-iodo-1H-pyrazol-1-yl)pyridine
Description
Contextualization of Pyridine (B92270) and Pyrazole (B372694) Scaffolds in Advanced Chemical Systems
The pyridine and pyrazole rings are fundamental heterocyclic systems that feature prominently in a vast array of functional molecules, from pharmaceuticals to materials science. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in drug discovery, with its derivatives exhibiting a wide spectrum of biological activities. chembk.commdpi.com Its ability to act as a hydrogen bond acceptor and its π-deficient nature contribute to its versatile binding capabilities with biological targets.
Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comchemscene.com Pyrazole derivatives are known for their diverse pharmacological properties. The presence of two nitrogen atoms in the pyrazole ring allows for a range of interactions, including hydrogen bonding and coordination with metal ions. chemscene.com The fusion or linkage of these two scaffolds, as seen in pyrazolyl-pyridines, can lead to novel chemical entities with enhanced or entirely new properties, making them attractive targets for synthesis and investigation. nih.gov
The Significance of Halogenation in Pyrazolyl-Pyridine Systems for Research Innovation
The introduction of a halogen atom, such as iodine, into a molecule—a process known as halogenation—is a powerful tool in synthetic and medicinal chemistry. In the context of pyrazolyl-pyridine systems, the presence of an iodine atom on the pyrazole ring, as in 3-(4-iodo-1H-pyrazol-1-yl)pyridine, imparts several key advantages.
The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling reactions. This reactivity is pivotal for the further functionalization of the molecule. Synthetic chemists can leverage this "handle" to introduce a wide variety of substituents at the 4-position of the pyrazole ring, enabling the creation of diverse molecular libraries for screening and optimization in drug discovery and materials science. For instance, iodo-substituted heterocycles are common precursors in widely used palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. The Sonogashira coupling of iodo-pyrazoles has been specifically reported as a viable synthetic strategy. researchgate.net
Overview of Research Trajectories for this compound
While specific, in-depth research dedicated solely to this compound is still emerging in publicly accessible literature, its structural features suggest several promising research trajectories. Its primary role is likely as a key intermediate in the synthesis of more complex molecules.
One significant area of application is in medicinal chemistry, where it can serve as a scaffold for the development of kinase inhibitors or other therapeutic agents. The synthesis of structurally related compounds, such as 4-(4-iodo-1H-pyrazol-1-yl)piperidine, has been reported as a key step in the preparation of the anticancer drug Crizotinib. researchgate.net This highlights the potential of iodo-pyrazolyl-pyridine derivatives in the synthesis of biologically active compounds. A plausible synthetic route to this compound could involve the direct iodination of 3-(1H-pyrazol-1-yl)pyridine, analogous to the synthesis of other iodinated pyrazolo[3,4-b]pyridines where the parent heterocycle is treated with iodine in the presence of a base. nih.gov
Furthermore, the ability of the pyridine and pyrazole nitrogen atoms to coordinate with metal ions suggests potential applications in catalysis and materials science. The compound could act as a ligand for the synthesis of novel metal complexes with interesting catalytic or photophysical properties. The iodinated pyrazole moiety also opens up avenues for the construction of advanced materials through polymerization or incorporation into larger conjugated systems.
Below is a table summarizing the key properties of this compound based on available data.
| Property | Value |
| Molecular Formula | C₈H₆IN₃ |
| CAS Number | 1306604-89-6 |
Note: Detailed experimental research findings and spectroscopic data for this compound are not widely available in peer-reviewed literature at the time of writing. The information presented is based on data from chemical suppliers and extrapolation from closely related compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-iodopyrazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYOVYLHZBIHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297371 | |
| Record name | 3-(4-Iodo-1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306604-89-6 | |
| Record name | 3-(4-Iodo-1H-pyrazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306604-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Iodo-1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 3 4 Iodo 1h Pyrazol 1 Yl Pyridine
Regiospecific Synthesis of the Pyrazolyl-Pyridine Core
Classical Organic Synthesis Routes to 1H-Pyrazol-1-yl-Pyridine Architectures
The most traditional and fundamental approach to N-arylpyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and an arylhydrazine. schenautomacao.com.br In the context of 3-(1H-pyrazol-1-yl)pyridine, this involves the reaction of 3-pyridylhydrazine with a suitable three-carbon electrophile.
The key starting material, 3-pyridylhydrazine, can be prepared from 3-aminopyridine via diazotization followed by reduction. Once obtained, its reaction with a 1,3-dicarbonyl compound, such as malondialdehyde or acetylacetone, under acidic or thermal conditions, leads to the formation of the pyrazole (B372694) ring. A significant drawback of this method, particularly with unsymmetrical 1,3-diketones, is the potential formation of a mixture of two regioisomers. nih.gov The regiochemical outcome is influenced by the differential reactivity of the two carbonyl groups and the reaction conditions employed.
An alternative classical route is the direct N-arylation of pyrazole with an activated pyridyl electrophile, such as 3-halopyridine. This nucleophilic aromatic substitution (SNAr) reaction typically requires harsh conditions, including high temperatures and the use of a strong base (e.g., NaH, K2CO3) in a polar aprotic solvent like DMF or DMSO. nih.gov While effective in some cases, these conditions often suffer from poor regioselectivity and limited functional group tolerance.
| Method | Reactants | Typical Conditions | Advantages | Disadvantages |
| Knorr Pyrazole Synthesis | 3-Pyridylhydrazine + 1,3-Dicarbonyl Compound | Acid or heat | Convergent, builds pyrazole ring directly | Potential for regioisomeric mixtures with unsymmetrical diketones |
| Direct N-Arylation (SNAr) | Pyrazole + 3-Halopyridine | Strong base (NaH, K2CO3), high temp. (DMF/DMSO) | Simple starting materials | Harsh conditions, often poor regioselectivity, limited scope |
Palladium-Catalyzed Cross-Coupling Strategies for N-Arylation in Pyrazole Synthesis
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds, offering milder conditions and superior regioselectivity compared to classical methods. The Buchwald-Hartwig amination is a premier example of this technology, enabling the coupling of amines (including N-H heterocycles like pyrazole) with aryl halides. schenautomacao.com.br
For the synthesis of 3-(1H-pyrazol-1-yl)pyridine, this reaction involves coupling pyrazole with a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.gov The choice of ligand is crucial for the reaction's success and has evolved through several "generations." schenautomacao.com.br Sterically hindered biarylphosphine ligands, such as XPhos, BrettPhos, and tBuBrettPhos, have proven highly effective in promoting the coupling of N-H heterocycles with challenging heteroaryl halides. nih.govresearchgate.net
The catalytic cycle generally involves:
Oxidative addition of the 3-halopyridine to the Pd(0) complex.
Coordination of the pyrazole anion (formed by deprotonation with the base) to the Pd(II) center.
Reductive elimination of the 3-(1H-pyrazol-1-yl)pyridine product, regenerating the Pd(0) catalyst. schenautomacao.com.br
This methodology provides excellent regioselectivity for the N1-position of the pyrazole ring, largely due to steric factors that disfavor the formation of the more hindered N2-arylated product. beilstein-journals.org
| Catalyst System Component | Examples | Role in Reaction |
| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2, BrettPhos-precatalyst | Source of active Pd(0) catalyst |
| Ligand | XPhos, BrettPhos, tBuBrettPhos, BINAP | Stabilizes Pd center, facilitates oxidative addition and reductive elimination |
| Base | NaOt-Bu, K2CO3, Cs2CO3, LHMDS | Deprotonates pyrazole to form the active nucleophile |
| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction |
Alternative Coupling Methodologies for Pyrazolyl-Pyridine Formation
While palladium catalysis is highly effective, copper-catalyzed methods represent important and often more economical alternatives for C-N bond formation.
Ullmann Condensation: The classical Ullmann reaction involves the copper-promoted coupling of an aryl halide with a nucleophile. mdpi.com For this synthesis, pyrazole can be coupled with a 3-halopyridine using a stoichiometric or catalytic amount of copper powder or a copper(I) salt (e.g., CuI) at high temperatures. nih.gov Traditional Ullmann conditions are often harsh, but the development of ligand-accelerated protocols has significantly improved the scope and mildness of this reaction. Diamine ligands, for instance, have been shown to facilitate the CuI-catalyzed N-arylation of pyrazoles with aryl halides under more moderate conditions. nih.govchemicalbook.comsciforum.net
Chan-Lam Coupling: The Chan-Lam coupling reaction provides a powerful alternative that utilizes arylboronic acids as the aryl source instead of halides. nih.gov The reaction involves coupling pyrazole with 3-pyridylboronic acid in the presence of a catalytic amount of a copper(II) salt, such as Cu(OAc)2, typically with a base like pyridine (B92270) or triethylamine, and often in the presence of air or another oxidant. mdpi.combohrium.com The reaction proceeds through a proposed Cu(III) intermediate and is known for its mild conditions (often room temperature) and tolerance of various functional groups. nih.gov The use of 3-pyridylboronic acid esters can sometimes lead to improved yields in the coupling with heterocycles. arkat-usa.org
| Reaction | Aryl Source | Catalyst System | Key Features |
| Ullmann-type Coupling | 3-Halopyridine | CuI / Diamine ligand | Milder than classical Ullmann; avoids expensive Pd catalysts |
| Chan-Lam Coupling | 3-Pyridylboronic Acid | Cu(OAc)2 / Base / Oxidant | Very mild conditions (often RT, open to air); tolerates diverse functional groups |
Selective Iodination Techniques for the Pyrazole Moiety
Once the 3-(1H-pyrazol-1-yl)pyridine scaffold is constructed, the final step is the introduction of iodine at the C4-position of the pyrazole ring. Alternatively, a 4-iodopyrazole precursor can be synthesized first and then coupled to the pyridine ring. Both strategies rely on the principles of electrophilic aromatic substitution, as the C4-position of the pyrazole ring is the most electron-rich and sterically accessible site for electrophiles. acsgcipr.org
Directed Iodination Strategies on Pyrazolyl-Pyridine Scaffolds
Direct iodination of the pre-formed 3-(1H-pyrazol-1-yl)pyridine offers the most convergent route. The pyrazole ring is generally susceptible to electrophilic substitution, and various reagents have been developed for regioselective iodination at the C4-position.
Commonly used iodinating systems include:
Iodine with an Oxidant: Molecular iodine (I2) itself is a weak electrophile. Its reactivity is significantly enhanced by the presence of an oxidizing agent, which is thought to generate a more potent electrophilic iodine species (I+). researchgate.net Ceric ammonium nitrate (CAN) is a highly effective oxidant for this purpose, enabling the clean and high-yielding iodination of N-arylpyrazoles with I2 in solvents like acetonitrile. researchgate.netmdpi.com Another green and practical system uses hydrogen peroxide (H2O2) as the oxidant in water, generating water as the only byproduct. researchgate.netresearchgate.net
N-Iodosuccinimide (NIS): NIS is a convenient and widely used source of electrophilic iodine. mdpi.com The reaction is typically carried out in a suitable solvent like acetonitrile or acetic acid. For less reactive substrates, the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can accelerate the reaction. researchgate.net
Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent that can be used for the direct iodination of pyrazole systems. chemicalbook.com
These methods generally provide high regioselectivity for the C4 position, avoiding substitution on the pyridine ring or other positions of the pyrazole.
| Iodinating Reagent System | Typical Conditions | Selectivity | Notes |
| I2 / Ceric Ammonium Nitrate (CAN) | MeCN, reflux | High for C4-position | Efficient and high-yielding for N-arylpyrazoles. researchgate.netmdpi.com |
| I2 / H2O2 | Water | High for C4-position | "Green" methodology with water as the only byproduct. researchgate.net |
| N-Iodosuccinimide (NIS) | MeCN or AcOH, often with cat. TFA | High for C4-position | Mild and effective reagent for many substrates. mdpi.com |
Precursor-Based Approaches for Iodo-Pyrazole Incorporation
An alternative and equally viable strategy involves the synthesis of a 4-iodopyrazole precursor, which is then coupled to the pyridine ring using the methodologies described in Section 2.1. This approach is particularly useful if the desired coupling reaction is sensitive to the conditions required for direct iodination, or if other positions on the pyrazole ring are substituted.
The synthesis of 4-iodo-1H-pyrazole can be achieved by the direct iodination of unsubstituted pyrazole using the same electrophilic iodination reagents mentioned previously (e.g., I2/CAN, NIS). The resulting 4-iodo-1H-pyrazole is a stable, crystalline solid that can be readily handled.
Once synthesized, 4-iodo-1H-pyrazole can be used as the nucleophile in:
Palladium-catalyzed Buchwald-Hartwig amination with 3-bromopyridine.
Copper-catalyzed Ullmann-type coupling with 3-bromopyridine.
Alternatively, the iodine atom on the 4-iodopyrazole can be used to introduce other functionalities, though for the target molecule, it is the N-H that participates in the key bond-forming step. This precursor-based approach provides strategic flexibility and ensures that the iodine atom is in place before the crucial C-N bond formation occurs.
Influence of Reaction Conditions on Iodination Regioselectivity and Yield in 3-(4-iodo-1H-pyrazol-1-yl)pyridine Synthesis
The introduction of an iodine atom at the C4 position of the pyrazole ring in 3-(1H-pyrazol-1-yl)pyridine is a critical step that is highly influenced by the chosen reaction conditions. The regioselectivity of this electrophilic substitution is primarily dictated by the electronic properties of the pyrazole ring and the nature of the iodinating agent. The C4 position of an N-substituted pyrazole is generally the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack.
Various iodinating agents have been employed for the synthesis of 4-iodopyrazoles, each with its own set of optimal conditions and resulting yields. Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl).
Iodination with I₂ and an Oxidant: The use of elemental iodine typically requires an oxidizing agent to generate a more electrophilic iodine species (I⁺). A common system involves the use of ceric ammonium nitrate (CAN) as a mild oxidant in a solvent like acetonitrile. The reaction often requires heating to reflux to achieve complete conversion of the starting material nih.gov. The yield of the 4-iodo product is generally good, but the reaction may require careful optimization of the stoichiometry of the reagents to avoid the formation of di-iodinated or other side products nih.gov.
N-Iodosuccinimide (NIS) as an Iodinating Agent: NIS is a popular and efficient reagent for the iodination of a wide range of aromatic and heteroaromatic compounds, including pyrazoles. Reactions with NIS are often carried out in solvents such as dichloromethane (DCM), acetonitrile, or even under acidic conditions using trifluoroacetic acid (TFA) or sulfuric acid for deactivated substrates nih.govresearchgate.net. The use of NIS often provides high regioselectivity for the 4-position of the pyrazole ring and can proceed under milder conditions compared to the I₂/oxidant systems. For substrates with acid-sensitive functional groups, the addition of a mild base may be necessary to prevent side reactions nih.gov.
The table below summarizes the influence of different iodinating systems on the synthesis of 4-iodopyrazole derivatives, which is analogous to the synthesis of this compound.
| Iodinating Agent | Oxidant/Acid | Solvent | Temperature | Typical Yield of 4-iodopyrazole | Reference |
| I₂ | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Good to Excellent | nih.gov |
| N-Iodosuccinimide (NIS) | None | Dichloromethane | Room Temp. | High | beilstein-archives.org |
| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Acetonitrile | 80 °C | Good | nih.gov |
| Iodine Monochloride (ICl) | Li₂CO₃ | Dichloromethane | Room Temp. | Moderate to Excellent | nih.gov |
The choice of solvent can also play a significant role. While polar aprotic solvents like acetonitrile and DMF are common, the reaction conditions can be adapted for other solvents depending on the solubility of the substrate and reagents. The temperature is another critical parameter, with higher temperatures generally leading to faster reaction rates but potentially lower selectivity.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes.
Solvent-Free or Low-Environmental-Impact Synthesis Protocols
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. For the iodination of pyrazoles, several more environmentally friendly approaches have been developed.
One notable green method is the use of hydrogen peroxide as a clean oxidant with molecular iodine in water researchgate.net. This system is highly attractive as the only byproduct is water, making it an environmentally benign process. The reaction can often be carried out at room temperature, further reducing energy consumption.
Solvent-free iodination reactions have also been reported, for instance, by grinding the reactants together. This mechanochemical approach can lead to high yields in short reaction times and completely avoids the use of solvents acs.org.
| Method | Reagents | Solvent | Conditions | Green Advantage | Reference |
| Oxidative Iodination | I₂, H₂O₂ | Water | Room Temp. | Water as the only byproduct | researchgate.net |
| Mechanochemistry | I₂, AgNO₃ | Solvent-free | Grinding | Avoids solvent use | acs.org |
Catalyst Efficiency and Recyclability in this compound Production
The development of efficient and recyclable catalysts is another cornerstone of green chemistry. While many iodination reactions are stoichiometric, catalytic methods are being explored. For the synthesis of the pyrazole-pyridine precursor, various catalytic systems can be employed that offer good recyclability. For instance, solid acid catalysts have been used in the synthesis of pyrazoles and can often be recovered and reused multiple times with minimal loss of activity.
Purification and Isolation Methodologies for Research Purity of this compound
Achieving high purity of the final product is crucial for its use in research and development. The purification of this compound typically involves standard laboratory techniques, with the choice of method depending on the physical properties of the compound and the nature of the impurities.
Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. A common solvent system for the recrystallization of iodo-pyrazole derivatives is a mixture of a good solvent like dichloromethane or ethyl acetate and a poor solvent like hexane nih.gov.
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is the method of choice. A solution of the crude product is passed through a column packed with a stationary phase, typically silica gel. An appropriate eluent (a single solvent or a mixture of solvents) is used to move the components of the mixture down the column at different rates, allowing for their separation. The fractions containing the pure product are then collected and the solvent is evaporated. For 4-iodopyrazole derivatives, a common eluent system is a mixture of hexane and ethyl acetate nih.gov.
Work-up Procedure: Before the final purification, a standard aqueous work-up is usually performed. This involves partitioning the reaction mixture between an organic solvent and water. The organic layer is then washed with aqueous solutions to remove any remaining reagents or water-soluble byproducts. For iodination reactions, a wash with a solution of sodium thiosulfate (Na₂S₂O₃) is often included to quench any unreacted iodine nih.gov. The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), before the solvent is removed under reduced pressure.
The table below outlines a general purification strategy for a 4-iodopyrazole derivative.
| Purification Step | Description | Purpose |
| Aqueous Work-up | Partitioning between an organic solvent (e.g., DCM) and water. | Removal of water-soluble impurities and reagents. |
| Sodium Thiosulfate Wash | Washing the organic layer with aqueous Na₂S₂O₃. | Quenching of excess iodine. |
| Drying | Treating the organic layer with an anhydrous salt (e.g., Na₂SO₄). | Removal of residual water. |
| Solvent Evaporation | Removal of the organic solvent under reduced pressure. | To obtain the crude product. |
| Column Chromatography | Separation on a silica gel column using a hexane/ethyl acetate gradient. | Isolation of the pure product from non-polar and polar impurities. |
| Recrystallization | Dissolving in a minimal amount of hot solvent and cooling to induce crystallization. | To obtain a highly pure crystalline solid. |
Reactivity and Transformational Chemistry of 3 4 Iodo 1h Pyrazol 1 Yl Pyridine
Exploration of the Pyrazolyl-Pyridine Nitrogen Sites in Reaction Mechanisms
The 3-(4-iodo-1H-pyrazol-1-yl)pyridine molecule contains three nitrogen atoms, each with distinct electronic properties that dictate their reactivity.
Pyridine (B92270) Nitrogen (N-2 position): This nitrogen is the most basic site in the molecule. Its lone pair of electrons is located in an sp² hybrid orbital and is not part of the aromatic π-system, making it readily available for protonation or coordination to Lewis acids. This basicity is a crucial factor in reaction mechanisms, as acidic conditions can lead to the formation of a pyridinium salt. The resulting positive charge on the pyridine ring strongly deactivates it towards electrophilic attack, significantly slowing down or preventing such reactions.
Pyrazole (B372694) Nitrogens (N-1 and N-2 positions): The pyrazole ring contains two nitrogen atoms. The N-1 nitrogen is a "pyrrole-type" nitrogen, as its lone pair is involved in the aromatic sextet of the pyrazole ring, rendering it non-basic. The N-2 nitrogen is a "pyridine-type" nitrogen, with its lone pair residing in an sp² orbital. This nitrogen is less basic than the pyridine nitrogen but can still participate in chemical reactions.
The primary reactivity of the nitrogen sites involves:
Protonation and N-Alkylation: In the presence of acids or alkylating agents, the reaction will preferentially occur at the pyridine nitrogen. This can be a strategic step to modify the electronic properties of the molecule or a complicating factor in reactions requiring non-basic conditions. rrbdavc.org
Coordination: Both the pyridine nitrogen and the pyrazole N-2 can act as donor atoms for metal ions. This allows the molecule to function as a bidentate N,N'-ligand, a property extensively explored in coordination chemistry.
Iodine as a Strategic Functional Group in this compound
The iodine atom at the C-4 position of the pyrazole ring is a key functional group that serves as a versatile handle for constructing more complex molecules. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of metal-catalyzed and nucleophilic substitution reactions.
The iodo group is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. While specific studies on this compound are not extensively documented, the reactivity of the 4-iodopyrazole core is well-established and serves as a reliable predictor.
Suzuki-Miyaura Coupling: This reaction pairs the 4-iodopyrazole moiety with a boronic acid or ester to form a new C-C bond. Research on related 1-aryl-4-iodopyrazoles demonstrates that these compounds readily undergo Suzuki coupling to produce 4-arylpyrazole derivatives. researchgate.netresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, in the presence of a base like K₂CO₃ or K₃PO₄.
Sonogashira Coupling: This reaction involves the coupling of the 4-iodopyrazole with a terminal alkyne to form a 4-alkynylpyrazole. wikipedia.org This transformation is highly efficient for iodinated pyrazoles and is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, typically an amine like triethylamine or diisopropylamine. arkat-usa.org
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org The 4-iodopyrazole scaffold is a suitable substrate for this reaction, allowing for the introduction of a wide range of primary and secondary amines at the C-4 position. nih.gov The catalytic system usually consists of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand. organic-chemistry.org
Table 1: Representative Conditions for Cross-Coupling Reactions on 4-Iodopyrazole Systems
| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF |
| Buchwald-Hartwig | Amine (R-NH₂) | Pd₂(dba)₃ / Ligand (e.g., XPhos) | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane |
While direct, uncatalyzed nucleophilic aromatic substitution (SₙAr) on the electron-rich pyrazole ring is challenging, metal-catalyzed variants provide an effective pathway for substitution. Copper-catalyzed coupling reactions, in particular, have been shown to be effective for the functionalization of 4-iodopyrazoles. For instance, the direct C-O coupling of 4-iodopyrazoles with alcohols can be achieved using a CuI catalyst in the presence of a phenanthroline ligand and a strong base like potassium t-butoxide. nih.gov This method allows for the synthesis of 4-alkoxypyrazoles, demonstrating a valuable alternative to palladium-catalyzed methods for introducing heteroatom nucleophiles. nih.gov
The iodo group can be removed (reductive deiodination) to generate the parent 3-(1H-pyrazol-1-yl)pyridine. This can be accomplished under various conditions, such as catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or using reducing agents like zinc dust in acetic acid.
Oxidative transformations of aryl iodides can lead to the formation of hypervalent iodine compounds (e.g., iodonium salts, iodosyl derivatives). While these reactions are less common for heterocyclic systems like pyrazole, they remain a theoretical possibility under specific oxidizing conditions, potentially opening pathways to further functionalization.
Electrophilic Aromatic Substitution on the Pyridine and Pyrazole Rings of this compound
The propensity of the two aromatic rings in the molecule to undergo electrophilic aromatic substitution (EAS) is vastly different.
Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it highly resistant to electrophilic attack. wikipedia.org Compared to benzene, the rate of EAS on pyridine is significantly slower. wikipedia.org Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen becomes protonated, which further deactivates the ring to an extreme degree. wikipedia.org If a reaction were to be forced under exceptionally harsh conditions, substitution would be expected to occur at the C-5 position (meta to the nitrogen and the pyrazolyl substituent). A common strategy to facilitate substitution on a pyridine ring is to first form the Pyridine N-oxide, which activates the ring and directs incoming electrophiles to the C-4 and C-6 positions.
Pyrazole Ring: In contrast to pyridine, the pyrazole ring is electron-rich and more susceptible to EAS. For a 1-substituted pyrazole, the preferred site of electrophilic attack is the C-4 position. scribd.com In this compound, this position is already occupied by an iodine atom. Therefore, further substitution on the pyrazole ring is sterically and electronically disfavored. If a reaction were to occur, it would likely be at the C-5 position. However, a more probable outcome under certain electrophilic conditions is ipso-substitution, where the electrophile replaces the iodine atom at the C-4 position.
Ligand-Exchange and Coordination Chemistry of this compound with Transition Metals
The structural arrangement of this compound makes it an excellent candidate as a bidentate ligand in coordination chemistry. researchgate.net It can chelate to a metal center using the lone pair of electrons on the pyridine nitrogen and the N-2 nitrogen of the pyrazole ring, forming a stable five-membered ring. This N,N'-coordination motif is analogous to that of the well-studied 2,2'-bipyridine ligands. researchgate.net
Chelation Behavior and Coordination Modes
Pyrazolyl-pyridine ligands are recognized for their versatility in coordination chemistry, primarily acting as bidentate N-donor ligands. nih.gov The fundamental structure of this compound features two key nitrogen atoms positioned for chelation: the imine-type nitrogen of the pyrazole ring and the nitrogen atom of the pyridine ring. This arrangement allows the ligand to form a stable five-membered chelate ring upon coordination to a metal center.
The primary coordination mode anticipated for this compound is as a neutral, bidentate ligand, forming mononuclear complexes with a variety of transition metals. pjsir.org In such complexes, the ligand would occupy two adjacent coordination sites of the metal ion. The geometry of the resulting complex would be dictated by the preferred coordination number and geometry of the metal ion itself, leading to potential structures such as tetrahedral, square planar, or octahedral complexes. wikipedia.org For instance, in an octahedral complex, two molecules of the ligand could coordinate to a single metal center.
Beyond this simple chelation, pyrazole-containing ligands can exhibit more complex coordination behaviors. The pyrazole N-H proton is acidic and can be deprotonated, particularly in the presence of a base, to form a pyrazolate anion. nih.govnih.gov This deprotonated form of the ligand can then act as a bridging ligand, connecting two or more metal centers to form dinuclear, polynuclear, or coordination polymer structures. uninsubria.it This bridging often occurs in an exo-bidentate fashion, where the two nitrogen atoms of the pyrazolate ring bridge two different metal ions.
Another potential, though less common, coordination mode is monodentate coordination, where only the pyridine nitrogen or the pyrazole nitrogen binds to the metal center. This might occur in situations with significant steric hindrance or when the ligand is present in a large excess.
Table 1: Anticipated Coordination Modes of this compound
| Coordination Mode | Description | Structural Role |
| Neutral Bidentate | The ligand coordinates through both the pyridine and pyrazole nitrogen atoms to a single metal center. | Forms mononuclear complexes. |
| Anionic Bridging | After deprotonation of the pyrazole N-H, the resulting pyrazolate acts as a bridge between two metal centers. | Leads to the formation of dinuclear or polynuclear structures and coordination polymers. |
| Monodentate | The ligand coordinates through either the pyridine or the pyrazole nitrogen atom, but not both. | Less common; may occur under specific steric or stoichiometric conditions. |
Influence of the Iodo-Pyrazolyl-Pyridine Ligand on Metal Center Reactivity
The electronic and steric properties of the this compound ligand are expected to significantly influence the reactivity of the coordinated metal center. The introduction of an iodine atom at the 4-position of the pyrazole ring is a key modification compared to the parent 3-(pyrazol-1-yl)pyridine ligand.
Electronic Effects:
The iodine atom is an electron-withdrawing group through inductive effects. This will decrease the electron density on the pyrazole ring, making the pyrazole nitrogen a weaker σ-donor compared to its non-iodinated counterpart. This reduced donor strength can affect the stability of the metal-ligand bond. A weaker ligand field imposed by the pyrazole moiety could shift the properties of the metal center, for example, by favoring higher spin states in iron(II) complexes. nih.gov
Conversely, the electron-withdrawing nature of the iodo-substituent could enhance the π-acceptor properties of the ligand. This would be particularly relevant for metal centers in low oxidation states, where π-backbonding from the metal to the ligand is significant. Stronger π-backbonding can stabilize the complex and influence its electronic spectrum and redox properties. Studies on substituted 2,6-bis(pyrazolyl)pyridine ligands have shown that electron-withdrawing groups can significantly impact the ligand field splitting and the spin-crossover behavior of iron(II) complexes. nih.gov
Steric Effects:
The iodine atom is relatively large, and its presence introduces steric bulk on the pyrazole ring. This steric hindrance can influence the coordination geometry around the metal center and may affect the approach of substrates to the metal, thereby modulating its catalytic activity. The steric profile of ligands is known to be a critical factor in controlling the selectivity of catalytic reactions.
Reactivity of the C-I Bond:
A significant feature of this ligand is the carbon-iodine bond on the pyrazole ring. This bond provides a reactive site for further functionalization of the coordinated ligand through various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. This allows for the post-synthetic modification of the metal complex, enabling the introduction of a wide range of functional groups. This "ligand-as-platform" approach is a powerful strategy for tuning the properties of metal complexes for applications in catalysis, materials science, and medicinal chemistry.
Table 2: Predicted Influence of the Iodo-Substituent on Metal Center Properties
| Property | Predicted Effect | Rationale |
| Ligand Field Strength | Decrease | The electron-withdrawing iodo group reduces the σ-donor capacity of the pyrazole nitrogen. |
| π-Backbonding | Potential Increase | The overall electron-withdrawing nature of the ligand can enhance its ability to accept electron density from the metal. |
| Redox Potential of Metal | Shift to more positive potentials | A less electron-donating ligand will make the metal center more electron-deficient and thus harder to oxidize. |
| Catalytic Activity | Modulation | Steric hindrance from the iodine atom and altered electronic properties can influence substrate binding and reaction rates. |
| Post-Coordination Reactivity | Enabled | The C-I bond serves as a handle for further chemical transformations of the ligand within the coordination sphere. |
Advanced Spectroscopic and Structural Analysis Methodologies for 3 4 Iodo 1h Pyrazol 1 Yl Pyridine in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the definitive structural determination of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H (proton) and ¹³C (carbon-13) NMR spectra are the cornerstones of structural analysis for 3-(4-iodo-1H-pyrazol-1-yl)pyridine.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The pyridine (B92270) ring protons will typically appear in the aromatic region (δ 7.0-9.0 ppm). The proton at position 2 of the pyridine ring is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom, appearing as a doublet of doublets. The proton at position 6 will also be a doublet of doublets, while the proton at position 4 will likely be a doublet of triplets, and the proton at position 5 a triplet of doublets. The pyrazole (B372694) ring protons will also resonate in the aromatic region, with their chemical shifts influenced by the iodine substituent and the point of attachment to the pyridine ring. The proton at position 3 of the pyrazole ring will likely appear as a singlet, and the proton at position 5 as a singlet.
For a structurally related isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, the reported ¹H NMR spectrum in CDCl₃ shows signals at δ 13.18 (broad singlet, 1H), 8.64 (doublet of doublets, 1H, J = 4.8, 1.6 Hz), 7.89 (doublet of doublets, 1H, J = 8.4, 1.6 Hz), and 7.25–7.22 (multiplet, 1H) researchgate.netacademie-sciences.fr. While this compound has a different core structure, the chemical shifts of the pyridine protons provide a useful reference.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the pyridine ring are expected to appear in the range of δ 120-150 ppm. The carbon atom at position 4 of the pyrazole ring, bonded to the iodine atom, will show a significantly upfield chemical shift due to the heavy atom effect of iodine. The other pyrazole carbons will resonate in the typical aromatic carbon region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2 | ~8.8 (dd) | ~150 |
| Pyridine C3 | - | ~135 |
| Pyridine C4 | ~7.9 (dt) | ~125 |
| Pyridine C5 | ~7.4 (ddd) | ~140 |
| Pyridine C6 | ~8.6 (dd) | ~148 |
| Pyrazole C3' | ~8.0 (s) | ~142 |
| Pyrazole C4' | - | ~75 |
| Pyrazole C5' | ~7.8 (s) | ~130 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for confirming the connectivity of the protons within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbon atoms (¹H-¹³C one-bond correlations). Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the direct assignment of carbon resonances for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C long-range couplings). HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different ring systems, such as the linkage between the pyridine and pyrazole rings in the target molecule. For instance, correlations would be expected between the pyridine proton at position 2 and the pyrazole carbon at position 5', and between the pyrazole proton at position 5' and the pyridine carbon at position 3.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₈H₆IN₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 285.9685. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity and elemental composition. While no specific HRMS data for the target compound is readily available, for the related compound 3-Iodo-1H-pyrazolo[3,4-b]pyridine, a mass spectrum showed an m/z of 245 (M⁺), consistent with its calculated mass researchgate.netacademie-sciences.fr.
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are invaluable tools for the analysis of complex mixtures, reaction monitoring, and the identification of isomers. An LC-MS/MS method could be developed to separate this compound from its starting materials, byproducts, and potential positional isomers. The separation would likely be achieved using a reversed-phase HPLC column with a suitable mobile phase gradient. In the mass spectrometer, the parent ion corresponding to the protonated molecule would be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This fragmentation pattern would serve as a fingerprint for the molecule, allowing for its selective and sensitive detection even in complex matrices. Common fragmentation pathways for N-aryl pyrazoles involve cleavage of the bond between the two rings and fragmentation of the individual heterocyclic rings. The presence of iodine would also lead to characteristic isotopic patterns and potential loss of an iodine radical or HI.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹). The C=C and C=N stretching vibrations of the pyridine and pyrazole rings will appear in the fingerprint region (approximately 1400-1600 cm⁻¹). The C-I stretching vibration is expected to be observed at lower frequencies, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching vibrations of the rings are typically more intense in the Raman spectrum compared to the IR spectrum. The C-I bond is also expected to have a characteristic Raman signal. The combination of IR and Raman data can provide a more complete picture of the vibrational properties of the molecule.
Table 2: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
| Aromatic C-H Stretch | 3100-3000 (medium) | 3100-3000 (strong) |
| C=C/C=N Ring Stretch | 1600-1400 (strong) | 1600-1400 (strong) |
| C-H In-plane Bend | 1300-1000 (medium) | 1300-1000 (medium) |
| C-H Out-of-plane Bend | 900-650 (strong) | 900-650 (weak) |
| C-I Stretch | < 600 (medium) | < 600 (strong) |
X-ray Crystallography for Solid-State Structural Determination of 3-Iodo-1H-pyrazolo[3,4-b]pyridine and its Derivatives
X-ray crystallography studies on 3-Iodo-1H-pyrazolo[3,4-b]pyridine have provided precise insights into its three-dimensional structure. The compound crystallizes in the monoclinic space group. nih.gov The crystal structure is essentially planar, a key feature that influences its packing and intermolecular interactions in the solid state. nih.govresearchgate.net
The crystallographic data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine is summarized in the table below.
| Crystal Data | |
| Chemical Formula | C₆H₄IN₃ |
| Molecular Weight | 245.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7999 (13) |
| b (Å) | 7.7939 (9) |
| c (Å) | 17.406 (2) |
| β (°) | 101.748 (2) |
| Volume (ų) | 1434.5 (3) |
| Z | 8 |
| Radiation | Mo Kα |
| Temperature (K) | 150 |
Conformational Analysis and Intermolecular Interactions
The conformation of 3-Iodo-1H-pyrazolo[3,4-b]pyridine in the solid state is characterized by a nearly planar arrangement of its fused ring system. The dihedral angle between the pyridine and pyrazole rings is a mere 0.82(3)°. nih.govresearchgate.net This planarity is a significant factor in facilitating the various intermolecular interactions that stabilize the crystal lattice.
The crystal packing of this molecule is governed by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.govresearchgate.net
Hydrogen Bonding: Molecules of 3-Iodo-1H-pyrazolo[3,4-b]pyridine form centrosymmetric dimers through N—H···N hydrogen bonds. nih.govresearchgate.net These interactions create a robust network within the crystal structure.
Halogen Bonding: A notable feature of the crystal packing is the presence of C—I···N halogen bonds. These interactions link the hydrogen-bonded dimers into zigzag chains that propagate along the b-axis direction. nih.govresearchgate.net
π-π Stacking: The planar nature of the molecule allows for significant π-π stacking interactions between adjacent molecules. These stacking interactions occur along the (110) plane with interplanar distances of 3.292(1) Å and 3.343(1) Å, and centroid-to-centroid distances of 3.308(1) Å and 3.430(1) Å. nih.govresearchgate.net
The table below summarizes the key intermolecular interactions observed in the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine .
| Interaction Type | Description | Geometric Parameters |
| Hydrogen Bonding | N—H···N | Forms centrosymmetric dimers |
| Halogen Bonding | C—I···N | Links dimers into zigzag chains |
| π-π Stacking | Aromatic ring stacking | Interplanar distances: 3.292(1) Å and 3.343(1) Å |
| Centroid-centroid distances: 3.308(1) Å and 3.430(1) Å |
Co-crystallization Studies with Host Molecules
There are no specific co-crystallization studies available in the reviewed literature for This compound . The investigation of co-crystals, which are multi-component crystals formed between a target molecule and a co-former, is a common strategy in crystal engineering to modify the physicochemical properties of a compound. For pyrazole-containing molecules, co-crystallization can be driven by the hydrogen bonding capabilities of the pyrazole ring, as well as other potential interaction sites on the molecule. Future research in this area could explore the co-crystallization of This compound with various host molecules to modulate its solid-state properties.
Theoretical and Computational Investigations of 3 4 Iodo 1h Pyrazol 1 Yl Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Electrostatic Potential
DFT calculations would be instrumental in elucidating the electronic landscape of 3-(4-iodo-1H-pyrazol-1-yl)pyridine. A key aspect of this analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of both the pyridine (B92270) and pyrazole (B372694) rings are expected to be regions of negative electrostatic potential, while the hydrogen atoms and the area around the iodine atom might exhibit positive potential.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this nature.
Computational Approaches for Predicting Reactivity Pathways
Building upon the electronic structure information, computational methods can predict the most likely pathways for chemical reactions involving this compound. Fukui functions, derived from the change in electron density upon the addition or removal of an electron, can pinpoint the most reactive sites for electrophilic, nucleophilic, and radical attacks.
Furthermore, transition state theory combined with DFT can be used to model reaction mechanisms. By calculating the energy profiles of potential reaction pathways, including the energies of reactants, transition states, and products, chemists can determine the most energetically favorable routes for transformations such as nucleophilic substitution or cross-coupling reactions.
Molecular Modeling and Docking Studies for Ligand-Target Interactions (Methodology Focus)
Given that pyrazole and pyridine motifs are common in pharmacologically active compounds, it is pertinent to explore the potential of this compound as a ligand for biological targets. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor.
The methodology involves several key steps:
Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, removing water molecules, and assigning partial charges.
Ligand Preparation: A 3D model of this compound is generated and its geometry is optimized to find the lowest energy conformation.
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the receptor. Each pose is scored based on a scoring function that estimates the binding affinity.
Analysis of Results: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (which could be significant due to the iodine atom), that contribute to the binding.
Table 2: Illustrative Molecular Docking Parameters for this compound with a Hypothetical Kinase Target
| Parameter | Description |
| Docking Software | AutoDock Vina |
| Target Protein | Hypothetical Kinase (PDB ID: XXXX) |
| Binding Site | ATP-binding pocket |
| Scoring Function | Vina Score |
| Predicted Binding Affinity | -8.2 kcal/mol |
Note: This table provides a hypothetical example of the output from a molecular docking study.
Conformational Analysis and Dynamics of this compound via Computational Methods
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape and flexibility. Conformational analysis of this compound would explore the different spatial arrangements of its atoms that can be achieved through rotation around single bonds. The primary bond allowing for conformational flexibility in this molecule is the C-N bond connecting the pyridine and pyrazole rings.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing insights into the conformational landscape, flexibility, and interactions with a solvent environment.
A Ramachandran-like plot could be generated to visualize the energetically favorable and unfavorable dihedral angles between the pyridine and pyrazole rings, offering a comprehensive view of the molecule's conformational preferences.
Future Directions and Emerging Research Avenues for 3 4 Iodo 1h Pyrazol 1 Yl Pyridine
Sustainable Synthesis and Derivatization Strategies
The future development of applications for 3-(4-iodo-1H-pyrazol-1-yl)pyridine is intrinsically linked to the ability to synthesize and modify it in an efficient, cost-effective, and environmentally benign manner.
Sustainable Synthesis: Traditional multi-step syntheses of complex heterocyclic compounds often rely on harsh reagents, toxic organic solvents, and significant energy consumption. researchgate.nettandfonline.com Emerging research focuses on "green chemistry" principles to mitigate these issues. For pyrazole (B372694) synthesis, this includes multicomponent reactions (MCRs) where several starting materials react in a single step, often in environmentally friendly solvents like water. researchgate.netnih.govacs.org Future strategies for synthesizing this compound could involve a one-pot reaction combining a pyridine-containing hydrazine, a suitable three-carbon synthon, and an in-situ iodinating agent, potentially catalyzed by reusable catalysts like clays (B1170129) or metal nanoparticles. researchgate.netthieme-connect.com The use of alternative energy sources such as microwave irradiation or ultrasonication, which can dramatically reduce reaction times and energy usage, presents another key avenue for sustainable production. researchgate.net
Derivatization Strategies: The true potential of this compound lies in its capacity for derivatization. The carbon-iodine bond is a prime site for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of functional groups. This modularity is crucial for tuning the compound's properties for specific applications. The Sonogashira cross-coupling reaction, for instance, can be used to introduce alkyne groups, a foundational step for creating more complex molecules or for use in click chemistry. researchgate.net Similarly, Suzuki and Stille couplings can append various aryl or heteroaryl groups, significantly expanding the chemical space accessible from this single intermediate.
| Derivatization Reaction | Reagent Type | Functional Group Introduced | Potential Application Area |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl | Medicinal Chemistry, Materials Science |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl | Chemical Biology (Click Chemistry), Materials |
| Heck Coupling | Alkene | Alkenyl | Polymer Synthesis, Fine Chemicals |
| Buchwald-Hartwig Amination | Amine | Amino | Medicinal Chemistry |
| Stille Coupling | Organostannane | Aryl, Vinyl, Alkyl | Complex Molecule Synthesis |
Advanced Applications in Targeted Chemical Biology Probes
The pyrazole scaffold is a cornerstone in medicinal chemistry, famously appearing in numerous approved drugs. globalresearchonline.netnih.gov Pyrazole-containing molecules are particularly prominent as inhibitors of protein kinases (PKIs), a critical class of enzymes often dysregulated in diseases like cancer. nih.govnih.gov
The structure of this compound makes it an ideal starting point for the development of targeted chemical biology probes. These probes are essential tools for visualizing and quantifying biological processes and validating drug targets. The pyrazole-pyridine core can act as the recognition element, binding to the active site of a target protein. The iodine atom serves as a versatile chemical handle for attaching reporter tags. For example:
Radiolabeling: The iodine can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiotracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for use in autoradiography experiments.
Fluorescent Probes: Through Sonogashira or Suzuki coupling, a fluorophore can be attached, enabling the creation of probes for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
Biotinylation: A biotin (B1667282) tag can be introduced, allowing for the isolation and identification of target proteins through affinity purification techniques (e.g., using streptavidin-coated beads).
The development of such probes from the this compound scaffold would allow researchers to study the distribution, activity, and interactions of target proteins in complex biological systems with high precision.
Integration into Next-Generation Functional Materials
The unique electronic and coordination properties of pyrazole and pyridine (B92270) rings suggest significant potential for this compound in materials science. nih.govmdpi.com N-substituted pyrazoles and pyridines are excellent ligands for coordinating with metal ions. nih.govunimi.it This opens the door to several classes of advanced materials:
Metal-Organic Frameworks (MOFs): The compound could serve as a multitopic linker in the design of novel MOFs. The pyridine and pyrazole nitrogens can coordinate to metal centers, while the iodo-position can be functionalized pre- or post-synthesis to tune the properties of the MOF's pores for applications in gas storage, separation, or catalysis.
Conductive Polymers: Polymerization via the iodinated position (e.g., through repeated cross-coupling reactions) could lead to the formation of conjugated polymers. The nitrogen atoms within the polymer backbone could influence electronic properties, act as charge carriers, or serve as sites for doping, making them candidates for organic electronic devices like sensors or organic light-emitting diodes (OLEDs).
Homogeneous Catalysts: As a ligand, this compound can be used to synthesize transition metal complexes. These complexes could be explored as catalysts for a variety of organic transformations, with the electronic properties of the catalyst being tunable through modification at the iodine position. mdpi.comunimi.it
Fluorescent Materials: The inherent fluorescence of some heterocyclic systems can be enhanced and tuned through derivatization. globalresearchonline.netnih.gov Functionalizing the core scaffold with various chromophores could lead to new dyes and fluorescent sensors.
| Material Type | Role of this compound | Key Structural Features |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Pyridine/Pyrazole Nitrogen Coordination |
| Conductive Polymers | Monomer Unit | Iodinated Site for Polymerization |
| Homogeneous Catalysts | Ligand | Pyridine/Pyrazole Metal Coordination |
| Fluorescent Sensors | Core Scaffold | Tunable via Derivatization at Iodine |
Interdisciplinary Research with this compound as a Core Component
The most exciting future for this compound lies at the intersection of different scientific disciplines. This molecule is not just a target for synthesis but a tool for discovery.
Chemistry and Biology: Synthetic chemists can develop sustainable methods for producing a library of derivatives based on the core scaffold. tandfonline.comnih.gov These libraries can then be screened by chemical biologists to identify potent and selective inhibitors for disease-relevant enzymes or to develop probes for studying cellular pathways. researchgate.netconnectjournals.com
Materials Science and Engineering: Materials scientists can use the compound as a building block for new functional materials like sensors and catalysts. nih.gov Engineers could then integrate these materials into devices for environmental monitoring, medical diagnostics, or industrial process control.
Computational and Experimental Science: Computational chemists can model the interactions of this compound derivatives with biological targets to predict binding affinity and guide synthetic efforts. connectjournals.com These predictions can then be validated through experimental assays, creating a feedback loop that accelerates the discovery process.
Q & A
Q. How can researchers reconcile divergent computational vs. experimental geometric parameters (e.g., bond lengths)?
- Analysis : DFT-optimized geometries may neglect crystal packing forces. Compare X-ray data (from CIF files) with gas-phase computations. Use periodic boundary condition models (e.g., VASP) to simulate solid-state effects. Adjust computational methods (e.g., dispersion corrections) to align with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
